molecular formula C19H19OPS B14600082 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione CAS No. 61157-00-4

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione

Katalognummer: B14600082
CAS-Nummer: 61157-00-4
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: OCKFMEAGMFKBEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione is a heterocyclic compound containing phosphorus, sulfur, and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione include other heterocyclic phosphorus compounds with similar structural features. Examples include:

  • 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-oxide
  • 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-sulfide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Eigenschaften

CAS-Nummer

61157-00-4

Molekularformel

C19H19OPS

Molekulargewicht

326.4 g/mol

IUPAC-Name

4,5-dimethyl-2,7-diphenyl-2-sulfanylidene-3H-1,2λ5-oxaphosphepine

InChI

InChI=1S/C19H19OPS/c1-15-13-19(17-9-5-3-6-10-17)20-21(22,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3

InChI-Schlüssel

OCKFMEAGMFKBEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(OP(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.